molecular formula C4H5ClN2S B1281703 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole CAS No. 82172-42-7

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole

Cat. No. B1281703
CAS RN: 82172-42-7
M. Wt: 148.61 g/mol
InChI Key: DPJYAOTXDQPOSQ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole (CM-MTD) is a synthetic compound that has recently been used in a variety of scientific research applications. It is a versatile compound that has been used to study a variety of biochemical and physiological processes.

Scientific Research Applications

1. Fungicidal and Antiviral Activities

  • Research Focus: Synthesis and biological evaluation of thiadiazoles for fungicidal and antiviral activities.
  • Findings: Certain 5-methyl-1,2,3-thiadiazoles exhibited broad-spectrum activities against fungi and potent antiviral activities. This highlights their potential in pesticide development (Zheng et al., 2010).
  • Application: Development of new pesticides with diverse biological activities.

2. Anti-Cancer Agents

  • Research Focus: Evaluation of thiadiazole derivatives as anticancer agents.
  • Findings: Some thiadiazole derivatives showed significant anticancer activity, demonstrating their promise in cancer treatment (Gomha et al., 2017).
  • Application: Potential use in developing new anticancer drugs.

3. Synthesis and Structural Analysis

  • Research Focus: Synthesis of novel thiadiazoles and structural analysis using various techniques.
  • Findings: Innovative synthetic methods were developed, and the crystal structures of certain thiadiazoles were determined, contributing to our understanding of these compounds (Zhao et al., 2003).
  • Application: Advancing the synthesis and structural understanding of thiadiazoles for various applications.

4. Antimicrobial Activity

  • Research Focus: Investigating the antimicrobial properties of thiadiazole derivatives.
  • Findings: Several thiadiazole compounds demonstrated notable antimicrobial activities, suggesting their use in combating bacterial and fungal infections (Patel & Singh, 2009).
  • Application: Development of new antimicrobial agents.

5. Antioxidant Activity

  • Research Focus: Evaluation of the antioxidant properties of thiadiazole derivatives.
  • Findings: Some newly synthesized compounds exhibited significant antioxidant activity, comparable to standard drugs like ascorbic acid (Gopi et al., 2016).
  • Application: Potential use in developing antioxidant therapies.

properties

IUPAC Name

5-(chloromethyl)-4-methylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c1-3-4(2-5)8-7-6-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYAOTXDQPOSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512805
Record name 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82172-42-7
Record name 5-(Chloromethyl)-4-methyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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